molecular formula C11H17N5 B6628726 1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile

1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile

Cat. No.: B6628726
M. Wt: 219.29 g/mol
InChI Key: LLUDNRNCAKZIFW-UHFFFAOYSA-N
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Description

1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile is a synthetic organic compound that features a piperidine ring, a triazole ring, and a nitrile group

Properties

IUPAC Name

1-[2-(1-methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-15-6-3-2-4-10(15)5-7-16-9-13-11(8-12)14-16/h9-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUDNRNCAKZIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C=NC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the piperidine ring: Starting from a suitable precursor, such as 2-methylpiperidine, the piperidine ring is formed through cyclization reactions.

    Attachment of the ethyl group: The ethyl group is introduced via alkylation reactions, often using ethyl halides under basic conditions.

    Formation of the triazole ring: The triazole ring is synthesized through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Introduction of the nitrile group: The nitrile group is typically introduced via cyanation reactions, using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carboxamide
  • 1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-thiol
  • 1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-methanol

Uniqueness

1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and binding properties. This makes it a valuable scaffold for the development of compounds with specific biological activities and industrial applications.

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